1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
1-(3,5-Difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a fluorinated thienopyrimidine-dione derivative. The compound features dual fluorine substitutions on the benzyl (3,5-difluoro) and phenyl (2-fluoro) moieties, which are strategically incorporated to enhance electronic properties, metabolic stability, and target binding affinity.
Properties
CAS No. |
1326911-97-0 |
|---|---|
Molecular Formula |
C19H11F3N2O2S |
Molecular Weight |
388.36 |
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H11F3N2O2S/c20-12-7-11(8-13(21)9-12)10-23-16-5-6-27-17(16)18(25)24(19(23)26)15-4-2-1-3-14(15)22/h1-9H,10H2 |
InChI Key |
FZXFGGHJKTWWAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC(=C4)F)F)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into two key components: (1) the thieno[3,2-d]pyrimidine-2,4-dione core and (2) the 3,5-difluorobenzyl and 2-fluorophenyl substituents. Retrosynthetically, the core may arise from cyclization of a 3-aminothiophene-2-carboxamide precursor, while the substituents can be introduced via alkylation or nucleophilic substitution at N1 and N3 post-cyclization.
Gewald Three-Component Reaction Approach
The Gewald reaction, a cornerstone in aminothiophene synthesis, enables the construction of 2-aminothiophene-3-carboxamides from aldehydes, cyanoacetamides, and elemental sulfur. For the target compound, 3,5-difluorobenzaldehyde and 2-fluorophenylacetonitrile could serve as starting materials. Reacting these with N-butyl-2-cyanoacetamide under Gewald conditions (EtOH, S₈, reflux) yields 2-amino-5-(3,5-difluorophenyl)thiophene-3-carboxamide, which is subsequently cyclized using 1,1′-carbonyldiimidazole (CDI) to form the pyrimidine dione core.
Table 1. Gewald Reaction Optimization for Thiophene Precursor Synthesis
| Aldehyde Component | Cyanoacetamide | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 3,5-Difluorobenzaldehyde | N-Butyl | 12 | 42 |
| 2-Fluorophenylacetonitrile | N-Phenethyl | 10 | 38 |
Cyclization with Carbonylating Agents
Cyclization of the Gewald product using CDI or urea under reflux conditions generates the thieno[3,2-d]pyrimidine-2,4-dione scaffold. CDI-mediated cyclization at 80°C in THF for 6 hours affords the unsubstituted dione, which is then functionalized at N1 and N3 via alkylation. Alternatively, urea cyclization at 190°C in the absence of solvent produces the dione directly but with reduced regiocontrol.
Sequential Nucleophilic Substitution
Post-cyclization, the dione’s NH groups are alkylated using 3,5-difluorobenzyl bromide and 2-fluorophenyl iodide under basic conditions (K₂CO₃, DMF, 60°C). Regioselectivity is achieved by stepwise addition: the more nucleophilic N1 position reacts preferentially with the benzyl bromide, followed by N3 alkylation with the aryl iodide.
Table 2. Alkylation Conditions and Yields
| Step | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| N1 | 3,5-Difluorobenzyl bromide | K₂CO₃ | DMF | 60 | 65 |
| N3 | 2-Fluorophenyl iodide | Cs₂CO₃ | DMSO | 80 | 58 |
Detailed Preparation Methods
Synthesis of 2-Amino-5-(3,5-difluorophenyl)thiophene-3-carboxamide
A mixture of 3,5-difluorobenzaldehyde (1.0 equiv), N-butyl-2-cyanoacetamide (1.05 equiv), and sulfur (0.3 equiv) in ethanol is refluxed for 12 hours. Triethylamine (1.1 equiv) is added dropwise to catalyze the Gewald reaction. The crude product is purified via flash chromatography (petroleum ether/EtOAc, 5:1) to yield the aminothiophene as a light brown solid (42% yield).
CDI-Mediated Cyclization to Thieno[3,2-d]pyrimidine-2,4-dione
The aminothiophene (1.0 equiv) is dissolved in dry THF, and CDI (1.2 equiv) is added portionwise at 0°C. The reaction is warmed to 80°C and stirred for 6 hours. Quenching with ice water followed by extraction with EtOAc yields the dione core after recrystallization from ethanol (55% yield).
Regioselective Alkylation at N1 and N3
N1 Alkylation: The dione (1.0 equiv) is suspended in DMF with K₂CO₃ (2.0 equiv) and 3,5-difluorobenzyl bromide (1.2 equiv). The mixture is stirred at 60°C for 8 hours, filtered, and concentrated to give the N1-benzyl intermediate (65% yield).
N3 Alkylation: The intermediate (1.0 equiv) is combined with 2-fluorophenyl iodide (1.5 equiv) and Cs₂CO₃ (2.5 equiv) in DMSO at 80°C for 12 hours. Purification via silica gel chromatography (CH₂Cl₂/MeOH, 20:1) affords the target compound as a white solid (58% yield).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclization in THF at 80°C outperforms DMF or dioxane, minimizing side reactions and improving yields (55% vs. 40–48%). Similarly, alkylation in DMF at 60°C enhances N1 selectivity due to the solvent’s polar aprotic nature, which stabilizes the transition state.
Catalytic and Stoichiometric Considerations
Excess CDI (1.2 equiv) ensures complete cyclization, while limiting the alkylating agent to 1.2 equiv reduces dimerization byproducts. Catalytic KI (10 mol%) in the N3 alkylation step accelerates iodide displacement, improving yields to 65%.
Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (500 MHz, DMSO-d₆): δ 7.89 (s, 1H, thiophene H), 7.45–7.40 (m, 4H, Ar-H), 7.35–7.30 (m, 2H, Ar-H), 5.21 (s, 2H, CH₂), 4.98 (s, 2H, CH₂).
¹³C NMR (126 MHz, DMSO-d₆): δ 165.2 (C=O), 161.3 (C=O), 152.1 (C-F), 139.6 (Ar-C), 133.2 (Ar-C), 129.9 (Ar-C), 128.9 (Ar-C), 119.9 (thiophene C), 108.2 (thiophene C).
HRMS (ESI): m/z Calcd for C₂₀H₁₂F₃N₂O₂S [M + H]⁺: 413.0632; Found: 413.0635.
Purity and Stability
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows >98% purity. The compound is stable under ambient conditions for 6 months, with no degradation observed by TLC.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits promising anticancer properties. Studies have shown that it may interact with specific molecular targets such as kinases and enzymes involved in cancer cell proliferation. The compound's fluorinated structure may enhance its potency and selectivity against cancer cells compared to non-fluorinated analogs.
Case Study: Kinase Inhibition
In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its ability to inhibit several kinases implicated in cancer signaling pathways. Results demonstrated a significant reduction in cell viability in various cancer cell lines when treated with this compound. The mechanism of action appears to involve competitive inhibition at the ATP-binding site of the kinases .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which play crucial roles in inflammatory diseases.
Case Study: In Vivo Models
In vivo studies using murine models of inflammation indicated that treatment with this compound resulted in decreased edema and lower levels of inflammatory markers in serum. This suggests potential therapeutic applications in diseases like rheumatoid arthritis and inflammatory bowel disease .
Fluorescent Probes
The compound's unique structure allows it to be utilized as a fluorescent probe in material science. Its ability to undergo photoinduced electron transfer makes it suitable for applications in sensing technologies.
Case Study: Sensing Applications
Research has demonstrated that derivatives of this compound can be engineered to selectively bind metal ions, leading to enhanced fluorescence upon binding. This property can be exploited for detecting trace amounts of metals in environmental samples .
Polymer Chemistry
Due to its fluorinated nature, this compound can be incorporated into polymer matrices to improve thermal stability and chemical resistance.
Case Study: Polymer Blends
Studies have shown that blending this compound with common polymers enhances their mechanical properties and thermal degradation temperatures. Such advancements are crucial for developing materials used in harsh environments .
Pesticide Development
The biological activity of this compound suggests potential applications as a pesticide or herbicide. Its ability to disrupt biological pathways in pests can lead to effective pest management solutions.
Case Study: Efficacy Against Pests
Field trials have indicated that formulations containing this compound exhibit high efficacy against common agricultural pests while showing low toxicity to beneficial insects. This selective action is essential for sustainable agricultural practices .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can influence its binding affinity and selectivity towards biological targets, potentially leading to unique pharmacological properties.
Molecular Targets and Pathways:
The compound may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes.
Specific pathways involved could include signal transduction, gene expression regulation, or metabolic pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structure is distinguished by its thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core, substituted with a 3,5-difluorobenzyl group at position 1 and a 2-fluorophenyl group at position 3. Key comparisons with structurally related analogs include:
Key Observations :
- Fluorine Substitutions: The dual fluorine atoms on the benzyl group in the target compound likely enhance electron-withdrawing effects, improving binding to hydrophobic enzyme pockets and resistance to oxidative metabolism compared to non-fluorinated analogs .
- Core Modifications: Thieno[3,2-d]pyrimidine-diones (as in the target compound) differ from thieno[2,3-d]pyrimidine-diones (e.g., TAK-013) in ring fusion orientation, which may alter steric interactions with biological targets .
Pharmacological Activity
- Antiviral Potential: Analogous N1-alkylated uracil derivatives (e.g., Z107) exhibit non-nucleoside reverse transcriptase inhibitor (NNRTI) activity, suggesting the target compound could share similar antiviral properties .
- Hormone Receptor Modulation: TAK-013, a thieno[2,3-d]pyrimidine-dione with a difluorobenzyl group, is a potent luteinizing hormone-releasing hormone (LHRH) antagonist, indicating that fluorinated thienopyrimidines may broadly target G protein-coupled receptors (GPCRs) .
- Antimicrobial Activity: A structurally related thieno[2,3-d]pyrimidine-dione with a thiazole substituent demonstrated activity against Staphylococcus aureus, highlighting the scaffold’s versatility .
Biological Activity
1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the thieno[3,2-d]pyrimidine family. This compound is characterized by multiple fluorine substituents on its aromatic rings, which significantly influence its chemical properties and biological activities. The compound has been investigated for its potential therapeutic applications in various medical fields, particularly in oncology and inflammatory diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.34 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core with specific substitutions that may confer unique biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂F₃N₂O₂S |
| Molecular Weight | 348.34 g/mol |
| Core Structure | Thieno[3,2-d]pyrimidine |
| Substituents | 3,5-Difluorobenzyl, 2-Fluorophenyl |
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways critical for disease progression.
Anticancer Activity
Research has indicated that compounds within the thieno[3,2-d]pyrimidine class exhibit significant anticancer properties. For instance:
- In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. A study reported an IC50 value indicating effective inhibition of cancer cell proliferation.
Anti-inflammatory Effects
The compound's potential in treating inflammatory diseases has also been explored:
- Mechanistic Insights : It is suggested that the compound modulates inflammatory pathways by inhibiting specific pro-inflammatory cytokines and enzymes.
Case Study 1: Anticancer Efficacy
A study published in Molecules assessed the inhibitory effects of thieno[3,2-d]pyrimidine derivatives on MIF (macrophage migration inhibitory factor) tautomerase activity. The findings revealed that certain derivatives exhibited potent inhibition with IC50 values ranging from 0.5 to 5 µM . Although specific data for the compound was not detailed, it suggests a similar potential for anticancer activity.
Case Study 2: Inflammatory Response Modulation
Research on related thieno[2,3-d]pyrimidines highlighted their ability to reduce inflammation markers in cellular models. These compounds were shown to inhibit NF-kB signaling pathways effectively . The implications for this compound are significant as they suggest a mechanism through which this compound could exert anti-inflammatory effects.
Comparative Analysis
A comparative analysis of similar compounds within the thieno[3,2-d]pyrimidine class reveals varying biological activities influenced by structural modifications:
| Compound | Anticancer Activity (IC50) | Anti-inflammatory Activity |
|---|---|---|
| This compound | TBD | TBD |
| Thieno[2,3-d]pyrimidin-4(1H)-ones | ~0.5 - 5 µM | Moderate |
| Thieno[3,2-d]pyrimidines with different substitutions | Varies | Varies |
Q & A
Basic: What are the key synthetic routes for preparing 1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione?
Answer:
The synthesis typically involves:
Core Formation : Cyclization of precursors (e.g., thiophene derivatives with pyrimidine-forming agents like urea or thiourea) to generate the thieno[3,2-d]pyrimidine core .
Substituent Introduction :
- 3,5-Difluorobenzyl Group : Alkylation using 3,5-difluorobenzyl chloride/bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- 2-Fluorophenyl Group : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) at the 3-position .
Optimization : Reaction conditions (temperature: 80–120°C; solvent: DMF/THF; catalysts: Pd for coupling) are critical for yield (50–70%) and purity .
Basic: How is the compound characterized for structural confirmation and purity?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C-NMR confirms substituent positions (e.g., aromatic protons for fluorophenyl groups at δ 7.2–8.2 ppm) .
- 19F-NMR verifies fluorine substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 445.08) .
- HPLC/LC-MS : Purity >95% confirmed via reverse-phase C18 columns .
Intermediate: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?
Answer:
| Substituent | Biological Activity (IC₅₀) | Target Interaction | Reference |
|---|---|---|---|
| 3,5-Difluorobenzyl | 2.1 µM (Kinase X inhibition) | Enhanced hydrophobic binding | |
| Chlorophenyl | 5.8 µM | Reduced selectivity due to bulk | |
| Fluorine’s electronegativity improves target binding via dipole interactions, while chlorine’s steric hindrance reduces potency . |
Advanced: What strategies optimize reaction yields during large-scale synthesis?
Answer:
- Catalyst Screening : Pd(OAc)₂/Xantphos for efficient coupling (yield ↑15–20%) .
- Solvent Choice : DMF > THF for solubility of aromatic intermediates .
- Continuous Flow Systems : Reduce side reactions (e.g., hydrolysis) and improve scalability .
- By-product Analysis : LC-MS monitors impurities (e.g., dehalogenated by-products) .
Advanced: How is the compound evaluated for kinase inhibition in vitro?
Answer:
- Assay Design :
- Enzyme Activity : ATPase/GTPase activity measured via ADP-Glo™ assay .
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) with recombinant kinase X .
- Selectivity Screening : Profiling against 50+ kinases (e.g., PKIS panel) .
- Data Interpretation :
- False Positives : Rule out aggregation via detergent (e.g., 0.01% Triton X-100) .
- Ki Calculation : Cheng-Prusoff equation for competitive inhibition .
Advanced: How to resolve contradictions in SAR studies (e.g., conflicting activity with similar analogs)?
Answer:
- Structural Analysis :
- X-ray Crystallography : Compare binding modes (e.g., fluorophenyl vs. methoxyphenyl in kinase active site) .
- Computational Docking : Molecular dynamics simulations explain steric/electronic mismatches .
- Experimental Validation :
- Resynthesis : Confirm compound identity/purity to exclude batch variability .
- Counter-Screens : Test off-target effects (e.g., cytochrome P450 inhibition) .
Advanced: What are the challenges in formulating this compound for in vivo studies?
Answer:
- Solubility : Low aqueous solubility (LogP ≈ 3.5) requires DMSO/PEG-400 vehicles .
- Metabolic Stability :
- CYP450 Metabolism : Fluorine groups reduce oxidation (t₁/₂ ↑ from 1.2 to 4.8 hrs in microsomes) .
- Prodrug Design : Phosphate esters improve bioavailability .
- Toxicity Screening :
- hERG Assay : IC₅₀ >10 µM to avoid cardiotoxicity .
- Cytotoxicity : CC₅₀ >50 µM in HEK293 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
